Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-
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Overview
Description
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyrazole and a triazine ring, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanogen bromide, followed by cyclization with hydrazine hydrate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while reduction can yield fully reduced pyrazolo derivatives .
Scientific Research Applications
Chemistry
In chemistry, Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and inflammatory disorders. Its ability to inhibit specific enzymes involved in disease pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity as a CDK2 inhibitor.
Uniqueness
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl- is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
89312-10-7 |
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Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,5,7,7-tetramethyl-6H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C9H14N4O/c1-6-5-7-8(14)12(4)11-9(2,3)13(7)10-6/h5,11H,1-4H3 |
InChI Key |
IPMXPEXUYKHTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)C(=O)N(NC2(C)C)C |
Origin of Product |
United States |
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